molecular formula C24H22N4O6 B14805811 oxalic acid;1-(pyridin-4-ylmethyl)pyrrole-2-carbaldehyde

oxalic acid;1-(pyridin-4-ylmethyl)pyrrole-2-carbaldehyde

Cat. No.: B14805811
M. Wt: 462.5 g/mol
InChI Key: TXZKCKRXMQYZKO-UHFFFAOYSA-N
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Description

Oxalic acid;1-(pyridin-4-ylmethyl)pyrrole-2-carbaldehyde is a compound that combines the properties of oxalic acid and a pyrrole derivative. This compound is of interest due to its unique chemical structure, which includes a pyrrole ring substituted with a pyridin-4-ylmethyl group and an aldehyde functional group at the 2-position. The combination of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid;1-(pyridin-4-ylmethyl)pyrrole-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of pyrrole-2-carbaldehyde with pyridin-4-ylmethylamine in the presence of oxalic acid. This reaction typically takes place in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures (around 80°C) and under an inert atmosphere . The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxalic acid;1-(pyridin-4-ylmethyl)pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Pyrrole-2-carboxylic acid derivative.

    Reduction: Pyrrole-2-methanol derivative.

    Substitution: Halogenated or nitrated pyrrole derivatives.

Scientific Research Applications

Oxalic acid;1-(pyridin-4-ylmethyl)pyrrole-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of oxalic acid;1-(pyridin-4-ylmethyl)pyrrole-2-carbaldehyde involves its interaction with specific molecular targets. The pyrrole ring and the pyridin-4-ylmethyl group can participate in various binding interactions with enzymes, receptors, or other biomolecules. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to potential modulation of their activity. The exact pathways and targets depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

    Pyrrole-2-carbaldehyde: A simpler analog without the pyridin-4-ylmethyl group.

    Pyridin-4-ylmethylamine: A compound lacking the pyrrole ring and aldehyde group.

    Pyrrole-2-carboxylic acid: An oxidized form of pyrrole-2-carbaldehyde.

Uniqueness

Oxalic acid;1-(pyridin-4-ylmethyl)pyrrole-2-carbaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C24H22N4O6

Molecular Weight

462.5 g/mol

IUPAC Name

oxalic acid;1-(pyridin-4-ylmethyl)pyrrole-2-carbaldehyde

InChI

InChI=1S/2C11H10N2O.C2H2O4/c2*14-9-11-2-1-7-13(11)8-10-3-5-12-6-4-10;3-1(4)2(5)6/h2*1-7,9H,8H2;(H,3,4)(H,5,6)

InChI Key

TXZKCKRXMQYZKO-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=C1)C=O)CC2=CC=NC=C2.C1=CN(C(=C1)C=O)CC2=CC=NC=C2.C(=O)(C(=O)O)O

Origin of Product

United States

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